(4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it. This often includes the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
A significant application of quinoline derivatives, such as (4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, lies in their synthesis and chemical transformations. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules. For example, the Ruthenium-catalyzed reduction of nitroarenes to aminoarenes, using compounds with similar structures, demonstrates the versatility of quinoline derivatives in synthetic chemistry, facilitating the production of compounds with potential biological activities (Watanabe et al., 1984).
Antiproliferative and Anticancer Activity
Quinoline derivatives exhibit promising antiproliferative and anticancer activities. Studies on novel 4-aminoquinoline compounds have revealed their potential as antiproliferative agents against various cancer cell lines, including breast cancer. Some of these compounds have shown higher activity than the reference drug, doxorubicin, indicating the potential of quinoline derivatives in cancer therapy (Ghorab et al., 2014).
Tubulin Polymerization Inhibitors
The role of quinoline derivatives as tubulin polymerization inhibitors highlights their application in cancer research. Compounds with a quinoline core have been designed and shown remarkable antiproliferative activity against human cancer cell lines by inhibiting tubulin polymerization, an essential process for cell division. This mechanism suggests the potential use of these derivatives in developing novel anticancer drugs (Srikanth et al., 2016).
Spectroscopic Properties and Chemical Studies
Research on the spectroscopic properties of quinoline derivatives, including those substituted with chlorophenyl groups, contributes to a deeper understanding of their chemical behavior. These studies provide insights into the effects of structure and environment on the absorption, excitation, and fluorescence properties of such compounds, aiding in the development of new materials with specific optical properties (Al-Ansari, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(4-chloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPKUSJWMQSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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